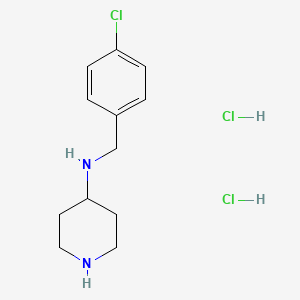
Lithium 2-chloropyridine-4-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 2-chloropyridine-4-sulfinate is a chemical compound with the molecular formula C5H4ClNO2S·Li. It is a lithium salt of 2-chloropyridine-4-sulfinic acid and has gained attention in various fields, including medical, environmental, and industrial research.
作用机制
Target of Action
Lithium compounds are known to interact with several targets, including enzymes such as glycogen synthase kinase 3 (gsk-3) and inositol phosphatases .
Mode of Action
Lithium compounds are known to inhibit enzymes like gsk-3 and inositol phosphatases, which can lead to changes in neurotransmission and intracellular signaling .
Biochemical Pathways
Lithium compounds are known to affect several pathways, including the wnt/β-catenin, creb/brain-derived neurotrophic factor (bdnf), nuclear factor (erythroid-derived 2)-like 2 (nrf2), and toll-like receptor 4 (tlr4)/nuclear factor-κb (nfκb) pathways .
Pharmacokinetics
Lithium compounds are generally well absorbed and distributed in the body, metabolized minimally, and primarily excreted unchanged in the urine .
Result of Action
Lithium compounds are known to have neuroprotective effects, preserve neuronal function, and improve memory in animal models of dementia .
Action Environment
The environmental impacts of lithium-ion batteries, which use lithium compounds, have been studied extensively .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2-chloropyridine-4-sulfinate typically involves the reaction of 2-chloropyridine-4-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or precipitation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the product meets industrial standards .
化学反应分析
Types of Reactions
Lithium 2-chloropyridine-4-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Lithium 2-chloropyridine-4-sulfinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
相似化合物的比较
Similar Compounds
Lithium 2-chloropyridine-4-sulfonate: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
Lithium 2-bromopyridine-4-sulfinate: Similar structure but with a bromine atom instead of chlorine.
Lithium 2-chloropyridine-3-sulfinate: Similar structure but with the sulfinic acid group at a different position on the pyridine ring.
Uniqueness
Lithium 2-chloropyridine-4-sulfinate is unique due to its specific combination of a sulfinic acid group and a chlorine-substituted pyridine ring.
属性
IUPAC Name |
lithium;2-chloropyridine-4-sulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S.Li/c6-5-3-4(10(8)9)1-2-7-5;/h1-3H,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKVASDNWAGFCU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=C(C=C1S(=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClLiNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate](/img/structure/B2408083.png)
![5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2408085.png)
![2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one](/img/structure/B2408086.png)
![3-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B2408087.png)
![5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2408089.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2408092.png)



![Ethyl 4-[3-(4-methoxyphenyl)azepan-1-yl]-4-oxobutanoate](/img/structure/B2408100.png)


